

# An In-depth Technical Guide to the Ionizable Lipid DLin-MC3-DMA

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the ionizable lipid DLin-MC3-DMA, a key component in the development of lipid nanoparticles (LNPs) for nucleic acid delivery.

## **Chemical Structure and Physicochemical Properties**

DLin-MC3-DMA, with the full chemical name (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate, is a synthetic, ionizable cationic lipid that has been instrumental in the formulation of LNPs for the delivery of siRNA, mRNA, and DNA.[1] Its structure features a pH-dependent ionizable head group, which allows it to remain neutral at physiological pH, minimizing systemic toxicity, and become positively charged in the acidic environment of endosomes.[2] This property is crucial for its function in endosomal escape.[2]

The key physicochemical properties of DLin-MC3-DMA are summarized in the table below.



| Property          | Value                                                                                         | References         |  |
|-------------------|-----------------------------------------------------------------------------------------------|--------------------|--|
| Chemical Name     | (6Z,9Z,28Z,31Z)-<br>Heptatriaconta-6,9,28,31-<br>tetraen-19-yl 4-<br>(dimethylamino)butanoate | [1]                |  |
| Common Names      | DLin-MC3-DMA, MC3                                                                             | [3]                |  |
| CAS Number        | 1224606-06-7                                                                                  | 224606-06-7 [1][3] |  |
| Molecular Formula | C43H79NO2                                                                                     | [1][3]             |  |
| Molecular Weight  | 642.1 g/mol                                                                                   | [1][3]             |  |
| Apparent pKa      | 6.44                                                                                          | [1][3][4][5]       |  |
| Solubility        | Soluble in Ethanol, DMSO,<br>DMF                                                              | [1][6]             |  |

## Role in Lipid Nanoparticle (LNP) Formulations and In Vivo Performance

DLin-MC3-DMA is a critical component in LNP formulations, which are typically composed of four main components: an ionizable cationic lipid (like DLin-MC3-DMA), a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000).[2] The molar ratio of these components is a critical parameter that influences the LNP's stability, encapsulation efficiency, and in vivo performance.[7] A commonly used molar ratio for DLin-MC3-DMA-based LNPs is 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000).[8]

LNPs formulated with DLin-MC3-DMA have demonstrated high encapsulation efficiency for nucleic acids and are effective in mediating gene silencing and protein expression in vivo.[2][4] The optimal pKa of DLin-MC3-DMA, between 6.2 and 6.5, is a key determinant of its high in vivo activity, particularly for hepatic gene silencing.[9][10] Following intravenous administration in mice, these LNPs predominantly accumulate in the liver and spleen.[3][11] Formulations containing DLin-MC3-DMA have been successfully used in FDA-approved therapeutics for the treatment of hereditary transthyretin-mediated amyloidosis.[4][9]

The table below summarizes key performance data for DLin-MC3-DMA-containing LNPs.



| Performance Metric               | Result                               | Organ/Application | References |
|----------------------------------|--------------------------------------|-------------------|------------|
| In Vivo Gene<br>Silencing (ED50) | 0.03 mg/kg (for Factor<br>VII siRNA) | Liver             | [10]       |
| Primary Organ Distribution (IV)  | Liver, Spleen                        | Systemic Delivery | [3][11]    |
| Primary Organ Distribution (IM)  | Muscle, Non-draining lymph nodes     | Local Delivery    | [3][4]     |

### **Mechanism of Action: Endosomal Escape**

The efficacy of DLin-MC3-DMA-based LNPs is largely attributed to their ability to facilitate the escape of their nucleic acid cargo from the endosome into the cytoplasm.[2][12] This process is initiated upon cellular uptake of the LNPs into endosomes, where the acidic environment protonates the tertiary amine of DLin-MC3-DMA, rendering the lipid cationic.[2][12]

There are two main proposed mechanisms for the subsequent endosomal escape:

- Membrane Destabilization: The protonated DLin-MC3-DMA interacts with anionic lipids in the
  endosomal membrane, inducing a non-bilayer (hexagonal HII) phase transition.[13] This
  disrupts the endosomal membrane, allowing the release of the nucleic acid payload into the
  cytosol.[13]
- Proton Sponge Effect: The buffering capacity of the ionizable lipid leads to the influx of protons and chloride ions into the endosome, increasing osmotic pressure.[13] This causes the endosome to swell and eventually rupture, releasing its contents.[13]





Click to download full resolution via product page

Mechanism of DLin-MC3-DMA mediated endosomal escape.

## Experimental Protocols Preparation of DLin-MC3-DMA Stock Solution

A stock solution of DLin-MC3-DMA is typically prepared in absolute ethanol. For example, a 100 mg/mL stock solution can be prepared for use in LNP formulations.[14]

#### Materials:

- DLin-MC3-DMA
- Absolute ethanol
- Glass vial

#### Procedure:

- Weigh the desired amount of DLin-MC3-DMA in a tared glass vial.
- Add the calculated volume of absolute ethanol to achieve the target concentration.
- Vortex or mix thoroughly until the lipid is completely dissolved and the solution is clear.

## Formulation of DLin-MC3-DMA-based LNPs using Microfluidic Mixing

Microfluidic mixing is a reproducible method for the formulation of LNPs. This protocol describes the preparation of LNPs encapsulating a nucleic acid cargo.

#### Materials:

- DLin-MC3-DMA stock solution in ethanol
- DSPC stock solution in ethanol
- Cholesterol stock solution in ethanol



- DMG-PEG 2000 stock solution in ethanol
- Nucleic acid (e.g., mRNA, siRNA) in an acidic buffer (e.g., 10 mM citrate buffer, pH 4)
- Microfluidic mixing device (e.g., NanoAssemblr)[15]
- Dialysis kit (MWCO 3.5 kDa)
- PBS, pH 7.4

#### Procedure:

- Prepare the Lipid-Ethanol Solution:
  - In a glass vial, combine the stock solutions of DLin-MC3-DMA, DSPC, cholesterol, and DMG-PEG 2000 at the desired molar ratio (e.g., 50:10:38.5:1.5).
  - Mix the lipid solutions thoroughly to ensure a clear, homogenous mixture.
- Prepare the Nucleic Acid-Aqueous Solution:
  - Dissolve the nucleic acid cargo in the acidic buffer to the desired concentration.
- Microfluidic Mixing:
  - Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another syringe.[15]
  - Set the flow rate ratio on the microfluidic mixing device (e.g., 3:1 aqueous to ethanol).[15]
  - Initiate the mixing process to allow for the self-assembly of the LNPs.
- Purification and Buffer Exchange:
  - Dialyze the resulting LNP dispersion against PBS (pH 7.4) for at least 1 hour to remove ethanol and the acidic buffer.
  - After dialysis, collect the purified LNP solution.[15]





Click to download full resolution via product page

Workflow for LNP formulation using microfluidic mixing.

### Conclusion

DLin-MC3-DMA has established itself as a cornerstone ionizable lipid in the field of nucleic acid delivery. Its well-defined chemical structure, optimal pKa, and efficient mechanism of endosomal escape have enabled the development of potent and clinically successful LNP-based therapeutics. This guide provides essential technical information for researchers and developers working to harness the potential of DLin-MC3-DMA in novel drug delivery systems.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. D-Lin-MC3-DMA, 1224606-06-7 | BroadPharm [broadpharm.com]
- 2. dmg-peg2000.com [dmg-peg2000.com]
- 3. caymanchem.com [caymanchem.com]
- 4. precigenome.com [precigenome.com]
- 5. rndsystems.com [rndsystems.com]
- 6. D-Lin-MC3-DMA | siRNA carrier | Ionizable amino lipid | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Lipid Nanoparticles Enable Efficient In Vivo DNA Knock-In via HITI-Mediated Genome Editing PMC [pmc.ncbi.nlm.nih.gov]
- 9. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]
- 10. liposomes.ca [liposomes.ca]
- 11. In vivo delivery of plasmid DNA by lipid nanoparticles: the influence of ionizable cationic lipids on organ-selective gene expression Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 12. ah6809.com [ah6809.com]
- 13. pnas.org [pnas.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. LNP preparation [bio-protocol.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Ionizable Lipid DLin-MC3-DMA]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10861685#ionizable-lipid-1-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com